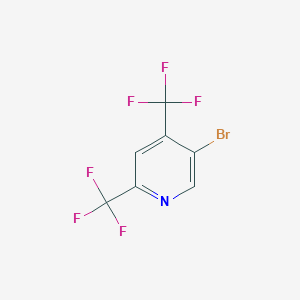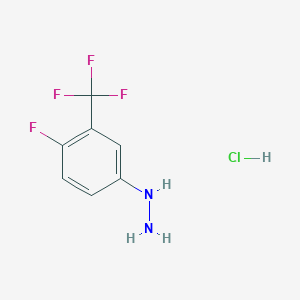
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride
描述
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride is an organic compound with the molecular formula C7H8ClF3N2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with both a fluoro and a trifluoromethyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
作用机制
Mode of Action
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride is known to participate as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide
Pharmacokinetics
The compound is insoluble in water , which may impact its bioavailability and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8°C and is incompatible with oxidizing agents . These factors can affect the compound’s stability and, consequently, its efficacy.
生化分析
Biochemical Properties
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride plays a crucial role in biochemical reactions, particularly in the reduction and functionalization of graphene oxide . This compound interacts with enzymes, proteins, and other biomolecules through its hydrazine group, which can form hydrazones with carbonyl-containing compounds. These interactions are essential for various biochemical processes, including the synthesis of complex organic molecules and the modification of biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the respiratory system, indicating its potential impact on cellular respiration and energy production . Additionally, its interactions with cellular proteins can lead to changes in cell morphology and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The hydrazine group in the compound can form covalent bonds with carbonyl groups in proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to form stable hydrazones makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects . At high doses, the compound can cause toxic effects, including respiratory distress and organ damage . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s activity and its effects on cellular processes. The compound’s impact on metabolic flux and metabolite levels is an area of active research, with implications for understanding its role in biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical assays.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action.
准备方法
The synthesis of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride typically involves a multi-step process:
Starting Material: The synthesis begins with 4-nitrotoluene, which undergoes nitration to form 4-nitro-3-(trifluoromethyl)toluene.
Reduction: The nitro group is then reduced to an amine, resulting in 4-amino-3-(trifluoromethyl)toluene.
Hydrazine Formation: The amine is then reacted with hydrazine to form 4-amino-3-(trifluoromethyl)phenylhydrazine.
化学反应分析
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
科学研究应用
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
相似化合物的比较
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride can be compared with other similar compounds, such as:
4-Fluorophenylhydrazine hydrochloride: This compound lacks the trifluoromethyl group, making it less hydrophobic and potentially less effective in certain applications.
4-(Trifluoromethyl)phenylhydrazine: This compound lacks the fluoro group, which may affect its reactivity and binding properties.
4-Chlorophenylhydrazine hydrochloride: The chloro group can influence the compound’s reactivity and biological activity differently compared to the fluoro and trifluoromethyl groups.
These comparisons highlight the unique properties of this compound, such as its enhanced binding affinity and reactivity due to the presence of both fluoro and trifluoromethyl groups.
属性
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJZDPPQFFSNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660167 | |
| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-22-2 | |
| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


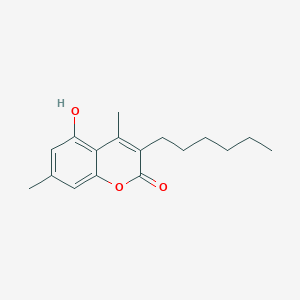
![N-[2-(3-aminophenoxy)ethyl]acetamide](/img/structure/B1387821.png)
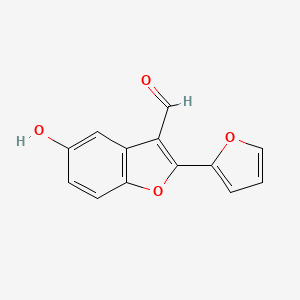
![7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1387825.png)
![[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1387826.png)
![[2-(2-Quinolin-2-ylethyl)phenyl]amine](/img/structure/B1387829.png)

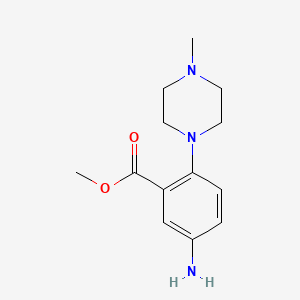
![tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1387834.png)
![tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1387836.png)
![methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387837.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1387838.png)
![7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1387839.png)
